molecular formula C15H29ClN2O4 B4862778 Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B4862778
M. Wt: 336.85 g/mol
InChI Key: PNTKERPYODSYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with cyclopentyloxy and hydroxypropyl groups. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is unique due to its specific combination of cyclopentyloxy and hydroxypropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-(3-cyclopentyloxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4.ClH/c1-2-20-15(19)17-9-7-16(8-10-17)11-13(18)12-21-14-5-3-4-6-14;/h13-14,18H,2-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTKERPYODSYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.